molecular formula C13H13N2O4- B14112030 1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester

1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester

Cat. No.: B14112030
M. Wt: 261.25 g/mol
InChI Key: WXWASFOHAZDMGJ-UHFFFAOYSA-M
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Description

1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester: is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of two carboxylic acid groups and a tert-butyl ester group, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives .

Transition metal-catalyzed reactions are also employed, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . These reactions are usually carried out in solvents like DMSO under an oxygen atmosphere to achieve good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole core or the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazole-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is unique due to its dual carboxylic acid groups and tert-butyl ester group, which can influence its chemical reactivity and solubility. This makes it a versatile intermediate for the synthesis of various biologically active compounds.

Properties

Molecular Formula

C13H13N2O4-

Molecular Weight

261.25 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-8(11(16)17)4-5-9(10)7-14-15/h4-7H,1-3H3,(H,16,17)/p-1

InChI Key

WXWASFOHAZDMGJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)[O-])C=N1

Origin of Product

United States

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